

IUPAC name for C10H9ClO2 aromatic compound

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-(Allyloxy)-5-chlorobenzene carbaldehyde
Cat. No.:	B133048

[Get Quote](#)

An In-depth Technical Guide to the IUPAC Nomenclature of Aromatic Compounds with Molecular Formula C10H9ClO2

A Foreword for the Modern Researcher

In the intricate landscape of chemical research and pharmaceutical development, precision is paramount. A simple molecular formula, such as C10H9ClO2, represents not a single entity but a constellation of possibilities—a family of isomers, each with potentially unique chemical, physical, and biological properties.^{[1][2]} The ability to unequivocally identify and name a specific molecule from this family is not merely an academic exercise; it is the bedrock of reproducible science, intellectual property, and regulatory compliance. A misplaced locant or an incorrect suffix can lead to ambiguity, wasted resources, and flawed conclusions.

This guide is designed for the practicing scientist and researcher. It eschews a rigid, textbook format in favor of a logical, application-focused exploration of the aromatic isomers of C10H9ClO2. We will deconstruct the process of systematic naming, moving from foundational principles to the practical identification of specific isomers. Our objective is to provide a comprehensive framework that empowers you to confidently navigate the complexities of IUPAC nomenclature for this and similar classes of compounds.

Part 1: Foundational Principles of Isomerism and Nomenclature

Before assigning names to specific structures, we must first establish the principles that govern their diversity and classification. The molecular formula $C_{10}H_9ClO_2$, with its calculated six degrees of unsaturation, immediately suggests the presence of an aromatic ring (four degrees) and additional double bonds or rings (two degrees), opening the door to significant isomeric complexity.

The Landscape of Isomerism in $C_{10}H_9ClO_2$

Isomers are distinct compounds that share the same molecular formula.^{[1][3]} For $C_{10}H_9ClO_2$, the primary source of variation is constitutional (or structural) isomerism, where atoms are connected in a different order. This manifests in several key ways:

- Positional Isomerism: This is the most straightforward type of isomerism in aromatic systems. The chlorine atom and the second substituent can be arranged in three different ways on the benzene ring:
 - ortho- (o-): Substituents are on adjacent carbons (1,2 positions).
 - meta- (m-): Substituents are separated by one carbon (1,3 positions).
 - para- (p-): Substituents are on opposite carbons (1,4 positions).^[4]
- Functional Group Isomerism: The atoms (C, H, Cl, O) can be organized into entirely different functional groups, leading to compounds with vastly different chemical properties.^{[2][5]} For $C_{10}H_9ClO_2$, prominent possibilities include esters, carboxylic acids, aldehydes, ketones, and ethers.
- Chain Isomerism: The carbon framework of the non-aromatic portion of the molecule can be arranged differently. For example, a butyl substituent could be a straight chain (n-butyl) or branched (isobutyl, sec-butyl, tert-butyl).^{[5][6]}

The Logic of IUPAC Nomenclature for Aromatic Compounds

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming organic compounds.^[7] The process is not arbitrary; it is a logical algorithm designed to generate a unique name for any given structure.

Core Principles:

- Identify the Principal Functional Group: The molecule is named based on the highest-priority functional group present, which typically provides the suffix of the name.
- Determine the Parent Structure: The parent structure is the main chain or ring system that contains the principal functional group. For many aromatic compounds, this may be benzene itself or a common retained name like "benzoic acid" or "phenol".^{[4][8]}
- Number the Parent Structure: Numbering begins at the carbon bearing the principal functional group. The numbering then proceeds around the ring to give the other substituents the lowest possible numbers (locants).
- Name and Order Substituents: All other groups are named as prefixes. They are listed in alphabetical order, irrespective of their numerical locant.^{[9][10]}

A simplified decision-making workflow for naming a substituted benzene is illustrated below.

[Click to download full resolution via product page](#)

Caption: Logical workflow for systematic IUPAC naming of substituted aromatic compounds.

Part 2: Systematic Nomenclature of C₁₀H₉ClO₂ Isomers by Functional Class

We will now apply these principles to identify and name representative isomers of C₁₀H₉ClO₂, categorized by their principal functional group. This systematic approach provides a clear illustration of how the rules adapt to different molecular architectures.

Isomer Class: Esters

Esters are a prominent class of isomers for this formula. The IUPAC name for an ester is derived by first naming the alkyl group from the alcohol portion, followed by the name of the carboxylate portion, where the "-oic acid" suffix is changed to "-oate".^[7]

Example Isomer: Methyl (E)-3-(4-chlorophenyl)prop-2-enoate[11]

- Structure: A methyl ester of a cinnamic acid derivative.
- Systematic Naming:
 - Principal Functional Group: Ester.
 - Alcohol Portion: The -OCH₃ group comes from methanol, so the first part of the name is "methyl".
 - Carboxylate Portion: The parent acid is 3-(4-chlorophenyl)prop-2-enoic acid.
 - Assemble: The "-oic acid" is changed to "-oate", giving "3-(4-chlorophenyl)prop-2-enoate". The (E)- designation indicates the stereochemistry at the double bond (trans).
 - Final Name: Methyl (E)-3-(4-chlorophenyl)prop-2-enoate.

A summary of common ester isomers is presented in the table below.

Structure	IUPAC Name	Isomer Type(s) Exhibited
	Methyl (E)-3-(4-chlorophenyl)prop-2-enoate[11]	Positional (ortho, meta), Stereoisomerism (E/Z)
	Allyl 4-chlorobenzoate[12]	Positional (ortho, meta)
(Structure not shown)	4-Chlorophenyl 2-propenoate (acrylate)	Functional Group (relative to allyl chlorobenzoate)
(Structure not shown)	2-Chlorophenyl propanoate	Positional, Functional Group (relative to cinnamates)

Isomer Class: Aldehydes and Ketones

When an aldehyde or ketone is the highest priority group, the parent chain is numbered to give the carbonyl carbon the lowest possible locant. The suffix is "-al" for aldehydes and "-one" for ketones.

Example Isomer: 3-(4-Chlorophenyl)-3-oxopropanal

- Structure: A molecule with both a ketone and an aldehyde function.
- Systematic Naming:
 - Principal Functional Group: Aldehyde has higher priority than a ketone when it is part of the main chain.
 - Parent Structure: A three-carbon aldehyde chain, "propanal".
 - Numbering: The aldehyde carbon is C1.
 - Substituents: At C3, there is a carbonyl group (=O), indicated by the prefix "oxo-". Also at C3 is a 4-chlorophenyl group.
 - Assemble: The substituents are a (4-chlorophenyl) group and an oxo group. The full name is 3-(4-chlorophenyl)-3-oxopropanal.

Example Isomer: 1-(4-Chlorophenyl)-2-hydroxybut-2-en-1-one

- Structure: An α,β -unsaturated ketone with a hydroxyl group.
- Systematic Naming:
 - Principal Functional Group: Ketone.
 - Parent Structure: A four-carbon chain containing the ketone, "butanone". Since there is a double bond, it becomes "butenone".
 - Numbering: The chain is numbered to give the ketone carbon (C1) the lowest number. The double bond is at C2.
 - Substituents: A (4-chlorophenyl) group is on C1. A hydroxyl group is on C2.
 - Assemble: The full name is 1-(4-chlorophenyl)-2-hydroxybut-2-en-1-one.

Isomer Class: Ethers and Phenols

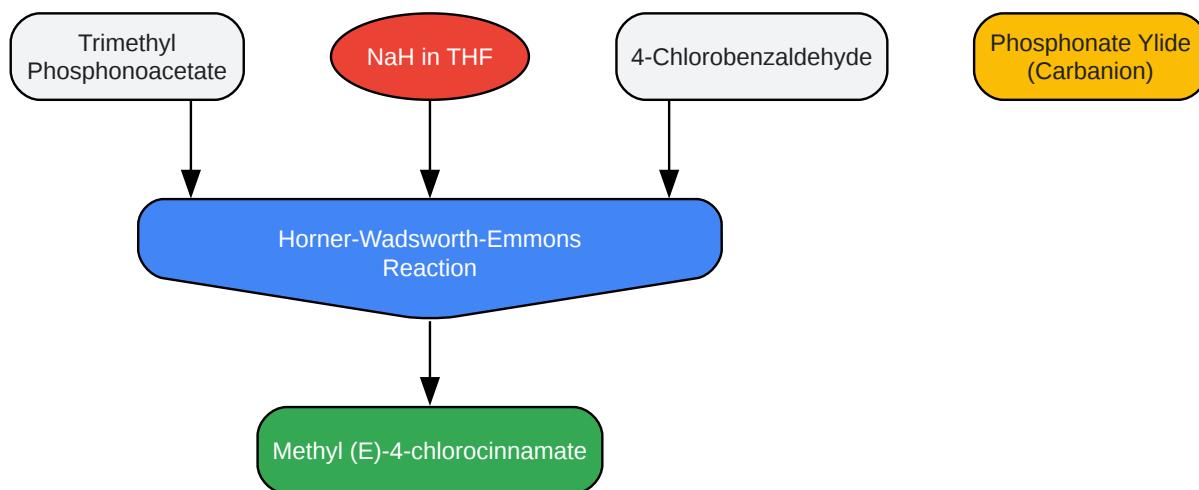
For ethers, the smaller alkyl group and the oxygen are named as an "alkoxy-" substituent.^[7] If a hydroxyl group is attached directly to the benzene ring, the compound is a phenol and is often named as such.

Example Isomer: 2-((4-Chlorophenoxy)methyl)oxirane

- Structure: An epoxide ring attached via a methylene bridge to a chlorophenoxy group.
- Systematic Naming:
 - Principal Functional Group: This is complex. The oxirane (epoxide) ring can be treated as the parent.
 - Parent Structure: Oxirane.
 - Numbering: The ring is numbered starting from the oxygen as 1, or to give the substituent the lowest number. Here, the substituent is at C2.
 - Substituents: The substituent at C2 is a -(CH₂)-O-(C₆H₄Cl) group. This is named as a (4-chlorophenoxy)methyl group.
 - Assemble: The final name is 2-((4-chlorophenoxy)methyl)oxirane.

Part 3: Practical Application in Synthesis and Analysis

The ability to name a compound is intrinsically linked to the ability to synthesize and characterize it. The choice of a synthetic route and the interpretation of analytical data rely on a precise understanding of the target molecule's structure.


Illustrative Synthetic Protocol: Synthesis of Methyl 4-chlorocinnamate

A common method for synthesizing α,β -unsaturated esters like methyl 4-chlorocinnamate is the Horner-Wadsworth-Emmons (HWE) reaction. This protocol provides high stereoselectivity for the (E)-isomer.

Methodology:

- Reagent Preparation: A phosphonate ester, such as trimethyl phosphonoacetate, is deprotonated with a strong base (e.g., sodium hydride, NaH) in an anhydrous solvent (e.g., THF) to form a stabilized carbanion (ylide).
- Aldehyde Addition: 4-chlorobenzaldehyde is added to the solution containing the ylide.
- Reaction: The ylide attacks the aldehyde carbonyl carbon. The resulting intermediate collapses, eliminating a phosphate byproduct and forming a carbon-carbon double bond.
- Workup and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The final product is purified, typically by column chromatography or recrystallization.

The workflow for this synthesis is depicted below.

[Click to download full resolution via product page](#)

Caption: Horner-Wadsworth-Emmons synthesis workflow for an unsaturated ester.

Analytical Differentiation of Isomers

Distinguishing between the various isomers of C₁₀H₉ClO₂ is a routine challenge solved by modern analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Positional isomers (ortho, meta, para) on the benzene ring produce distinct splitting patterns in the aromatic region (~7-8 ppm). The number of unique proton signals and their multiplicities allow for unambiguous assignment.
 - ^{13}C NMR: The number of signals corresponds to the number of chemically non-equivalent carbon atoms, providing a clear fingerprint to differentiate between structural isomers.
- Infrared (IR) Spectroscopy: This technique is excellent for identifying functional groups.
 - Esters: Show a strong C=O stretch around $1735\text{-}1750\text{ cm}^{-1}$.
 - Aldehydes: Show a C=O stretch around $1720\text{-}1740\text{ cm}^{-1}$ and two characteristic C-H stretches around 2720 and 2820 cm^{-1} .
 - Ketones: Show a C=O stretch around 1715 cm^{-1} . Conjugation with the aromatic ring or a double bond will lower this frequency.
- Mass Spectrometry (MS): While all isomers have the same molecular weight, their fragmentation patterns upon ionization can be different. The presence of chlorine is easily identified by the characteristic $\text{M}+2$ isotopic peak with an intensity about one-third that of the molecular ion peak.

Conclusion

The molecular formula $\text{C}_{10}\text{H}_9\text{ClO}_2$ represents a diverse family of aromatic compounds, from esters like methyl chlorocinnamate to complex multifunctional aldehydes and ethers. Ascribing a correct and unambiguous IUPAC name to a specific isomer is not a trivial task but a fundamental requirement for effective scientific communication and research. By systematically applying the principles of functional group priority, parent chain identification, and substituent numbering, researchers can precisely define the molecules they work with. This guide provides a foundational framework for this process, linking the abstract rules of nomenclature to the practical realities of chemical synthesis and analysis, thereby underscoring the critical role of systematic naming in the advancement of chemical science.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5314314, Methyl p-chlorocinnamate.
- Chemistry LibreTexts (2024). Naming Aromatic Compounds.
- Wikipedia (2024). IUPAC nomenclature of organic chemistry.
- Chemistry LibreTexts (2023). Naming Aromatic Compounds.
- The Organic Chemistry Tutor (2019). Naming Aromatic Compounds Using IUPAC System.
- Rasheed, M. K. (n.d.). Isomers and Isomerism.
- Malik, S. (2020). Naming aromatic compounds.
- NIST (2024). 4-Chlorobenzoic acid, 2-propenyl ester. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69.
- University of Minnesota Libraries Publishing (2016). Organic Chemistry with a Biological Emphasis. Chapter 24.2: Isomers of Organic Compounds.
- Teachy (n.d.). Summary of Planar Isomerism.
- Chemistry LibreTexts (2022). Comparing Properties of Isomers.
- Filo (2024). List the complete and systematic names of the isomers shown below.
- MyTutor (n.d.). Isomers and Naming Based on According to IUPAC Nomenclature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Isomers of Organic Compounds [saylordotorg.github.io]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. teachy.ai [teachy.ai]
- 6. app.pandai.org [app.pandai.org]
- 7. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]

- 11. Methyl p-chlorocinnamate | C10H9ClO2 | CID 5314314 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chlorobenzoic acid, 2-propenyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [IUPAC name for C10H9ClO2 aromatic compound]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b133048#iupac-name-for-c10h9clo2-aromatic-compound]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com